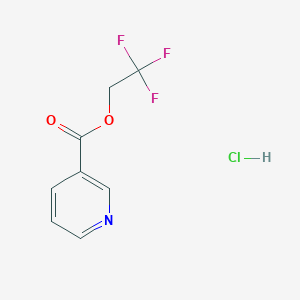
Tert-Butyl-(1-(3-Bromphenyl)ethyl)(methyl)carbamate
Übersicht
Beschreibung
Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C14H20BrNO2 and its molecular weight is 314.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“Tert-Butyl-(1-(3-Bromphenyl)ethyl)(methyl)carbamate” wird in der organischen Synthese verwendet . Es ist eine Verbindung mit einem Molekulargewicht von 300,2 und der Summenformel C13H18BrNO2 . Aufgrund seiner Reaktivität wird es zur Synthese verschiedener organischer Verbindungen verwendet.
Suzuki-Kreuzkupplungsreaktion
Diese Verbindung kann in der Suzuki-Kreuzkupplungsreaktion verwendet werden . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. In einem konkreten Beispiel wurde „Tert-Butyl-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate“ durch Hydrolyse seines tert-Butyl-Carbamats hergestellt .
Synthese von Triarylamino-Derivaten
Triarylamino-Derivate sind von großem Interesse für die Herstellung organischer Photovoltaikmaterialien . “this compound” kann zur Synthese dieser Derivate verwendet werden .
Herstellung von organischen Solarzellen (OSCs)
Die Verbindung kann zur Synthese von Donorböcken für die Herstellung neuer Photovoltaikmaterialien wie organischen Solarzellen (OSCs) verwendet werden . Diese Materialien werden zur Umwandlung von Lichtenergie in elektrische Energie verwendet .
Herstellung von organischen Leuchtdioden (OLEDs)
Ähnlich wie OSCs kann „this compound” auch zur Herstellung von organischen Leuchtdioden (OLEDs) verwendet werden . OLEDs werden in Display- und Beleuchtungstechnologien eingesetzt .
Herstellung von organischen Feldeffekttransistoren (OFETs)
OFETs werden in verschiedenen elektronischen Geräten eingesetzt. Die Verbindung kann zur Synthese von Materialien für OFETs verwendet werden .
Wirkmechanismus
Mode of Action
The mode of action of Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate involves several steps. The compound may undergo reactions at the benzylic position . In the initiating step, a bromo atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand these influences.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-7-6-8-12(15)9-11)16(5)13(17)18-14(2,3)4/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPPCMHQBLTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)

